1-(2-(Diethylamino)ethyl)-1h-1,2,4-triazol-3-amine
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Overview
Description
1-(2-(Diethylamino)ethyl)-1h-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Diethylamino)ethyl)-1h-1,2,4-triazol-3-amine typically involves the reaction of diethylamine with a suitable triazole precursor. One common method involves the alkylation of 1,2,4-triazole with 2-chloroethyl diethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Diethylamino)ethyl)-1h-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
1-(2-(Diethylamino)ethyl)-1h-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(Diethylamino)ethyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Dimethylamino)ethyl)-1h-1,2,4-triazol-3-amine
- 1-(2-(Diethylamino)ethyl)-1h-1,2,3-triazol-4-amine
- 1-(2-(Diethylamino)ethyl)-1h-1,2,4-triazol-5-amine
Uniqueness
1-(2-(Diethylamino)ethyl)-1h-1,2,4-triazol-3-amine is unique due to its specific substitution pattern and the presence of the diethylamino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H17N5 |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H17N5/c1-3-12(4-2)5-6-13-7-10-8(9)11-13/h7H,3-6H2,1-2H3,(H2,9,11) |
InChI Key |
JODXJCZNKPOIBP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C=NC(=N1)N |
Origin of Product |
United States |
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